o-Toluoyl-5-hydroxy Omeprazole
CAS No.: 120003-79-4
Cat. No.: VC0029047
Molecular Formula: C25H25N3O5S
Molecular Weight: 479.551
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120003-79-4 |
---|---|
Molecular Formula | C25H25N3O5S |
Molecular Weight | 479.551 |
IUPAC Name | [4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate |
Standard InChI | InChI=1S/C25H25N3O5S/c1-15-7-5-6-8-19(15)24(29)33-13-17-12-26-22(16(2)23(17)32-4)14-34(30)25-27-20-10-9-18(31-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28) |
Standard InChI Key | QANBBKVJRGFSTF-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CS(=O)C3=NC4=C(N3)C=C(C=C4)OC |
Introduction
Chemical Identity and Physical Properties
Chemical Identification
o-Toluoyl-5-hydroxy Omeprazole is precisely identified through several key chemical identifiers. The compound is registered with CAS number 120003-79-4, distinguishing it from related compounds in the omeprazole family . Its molecular formula is C₂₅H₂₅N₃O₅S, indicating a complex organic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
The molecular structure can be represented by the SMILES notation: MOc1ccc2[nH]c(nc2c1)S(=O)Cc3ncc(COC(=O)c4ccccc4C)c(OC)c3C, which provides a linear textual representation of the molecular structure . This compound has a molecular weight of 479.55 g/mol, placing it in the medium-sized pharmaceutical compound range .
Physical Characteristics
Table 1: Physical Properties of o-Toluoyl-5-hydroxy Omeprazole
Property | Value | Reference |
---|---|---|
Molecular Weight | 479.55 g/mol | |
Physical State | Neat (solid) | |
Storage Temperature | -20°C | |
Shipping Temperature | Room Temperature | |
Country of Origin | Canada |
The compound is available in neat form, indicating a pure solid state without additives or solvents . For preservation of chemical integrity, it requires storage at -20°C, though it can be shipped at room temperature without degradation .
Structural Relationship to Omeprazole
Structural Comparison
o-Toluoyl-5-hydroxy Omeprazole represents a modified version of omeprazole, containing specific structural modifications that distinguish it from both the parent compound and other metabolites. Unlike 5-hydroxy Omeprazole (CAS 92340-57-3), which has a molecular formula of C₁₇H₁₉N₃O₄S and a molecular weight of 361.42 g/mol , o-Toluoyl-5-hydroxy Omeprazole incorporates an additional o-toluoyl group, resulting in its higher molecular weight and modified chemical properties.
The structural distinction between these compounds is significant for understanding metabolic pathways of omeprazole. While 5-hydroxy Omeprazole is described as the major metabolite of omeprazole detected in urine samples , o-Toluoyl-5-hydroxy Omeprazole serves as an intermediate in metabolite preparation rather than being a direct metabolite itself .
Functional Groups and Reactivity
The o-toluoyl group attached to the 5-hydroxy position on the omeprazole scaffold imparts specific chemical reactivity to this intermediate. This modification affects the compound's stability, solubility, and pharmacokinetic properties compared to unmodified omeprazole or its primary metabolites.
Synthesis and Production
Synthetic Routes
Role in Omeprazole Metabolism Research
Metabolic Pathway Investigation
o-Toluoyl-5-hydroxy Omeprazole plays a crucial role in the preparation and study of omeprazole metabolites . Omeprazole, as a proton pump inhibitor, undergoes complex metabolism before elimination from the body. Understanding this metabolic pathway is essential for pharmaceutical research, drug development, and clinical applications.
Research has established that 5-hydroxyomeprazole is one of the major metabolites of omeprazole detected in urine samples . As referenced in the work by Renberg et al. in Drug Metabolism and Disposition , o-Toluoyl-5-hydroxy Omeprazole serves as an important intermediate in studying these metabolic transformations.
Analytical Applications
Comparison with Related Compounds
Structural Comparisons with Similar Compounds
Table 2: Comparison of o-Toluoyl-5-hydroxy Omeprazole with Related Compounds
This comparison highlights the structural relationships between these compounds, demonstrating how o-Toluoyl-5-hydroxy Omeprazole represents a modified version of 5-hydroxy Omeprazole with an o-toluoyl group attached to the 5-hydroxy position.
Functional Differences
While omeprazole functions as a proton pump inhibitor that blocks acid production in the parietal cells , and 5-hydroxy Omeprazole is its major metabolite found in urine , o-Toluoyl-5-hydroxy Omeprazole serves a different purpose. Its primary role is as an intermediate compound used in the laboratory preparation of omeprazole metabolites for research purposes , rather than having direct therapeutic applications.
Research Applications and Significance
Pharmaceutical Research
In pharmaceutical research, o-Toluoyl-5-hydroxy Omeprazole serves several important functions:
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As a synthetic intermediate for preparing metabolite standards used in analytical method development
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In metabolism studies to understand the biotransformation pathways of omeprazole
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For structure-activity relationship studies investigating how structural modifications affect the biological activity of omeprazole and its derivatives
Analytical Chemistry Applications
The compound plays a significant role in analytical chemistry, particularly in the development and validation of methods for detecting and quantifying omeprazole metabolites in biological samples. Reference standards prepared using this intermediate enable researchers to accurately identify and measure metabolites in complex biological matrices.
As demonstrated by Roberts et al., understanding the degradation products of omeprazole and its metabolites is important for environmental monitoring and pharmaceutical analysis . Although their work focused on 5-hydroxy Omeprazole rather than o-Toluoyl-5-hydroxy Omeprazole, it underscores the broader significance of these compounds in analytical research.
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